Ethyl 2-amino-6-(trifluoromethyl)benzoate
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Overview
Description
Ethyl 2-amino-6-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C10H10F3NO2 and a molecular weight of 233.19 g/mol . It is characterized by the presence of an ethyl ester group, an amino group, and a trifluoromethyl group attached to a benzene ring. This compound is primarily used in research and development settings and is not intended for direct human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-6-(trifluoromethyl)benzoate can be synthesized through various synthetic routes. One common method involves the reaction of 2-amino-6-(trifluoromethyl)benzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-6-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
Ethyl 2-amino-6-(trifluoromethyl)benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of ethyl 2-amino-6-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with various enzymes and receptors. The amino group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Ethyl 2-amino-6-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:
- Ethyl 2-amino-4-(trifluoromethyl)benzoate
- Ethyl 2-amino-6-(difluoromethyl)benzoate
- Ethyl 2-amino-6-(methyl)benzoate
These compounds share similar structural features but differ in the number and type of substituents on the benzene ring. The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs .
Properties
Molecular Formula |
C10H10F3NO2 |
---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
ethyl 2-amino-6-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H10F3NO2/c1-2-16-9(15)8-6(10(11,12)13)4-3-5-7(8)14/h3-5H,2,14H2,1H3 |
InChI Key |
SOXUVQRDAOTFFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1N)C(F)(F)F |
Origin of Product |
United States |
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